molecular formula C8H6F2N2 B3034750 2-Amino-2-(3,4-difluorophenyl)acetonitrile CAS No. 218449-30-0

2-Amino-2-(3,4-difluorophenyl)acetonitrile

Cat. No.: B3034750
CAS No.: 218449-30-0
M. Wt: 168.14 g/mol
InChI Key: ZGIGPLHROHZCPO-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with amino and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)acetonitrile typically involves the reaction of 3,4-difluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3,4-difluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical properties. These properties make it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the investigation of biochemical pathways .

Biological Activity

2-Amino-2-(3,4-difluorophenyl)acetonitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group and a difluorophenyl moiety. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C8H6F2N2
  • Molecular Weight : 204.6 g/mol
  • Structural Features : The compound features a difluorophenyl group attached to an acetonitrile moiety, contributing to its lipophilicity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that the compound displays significant antimicrobial properties against various pathogens.
    • It has been tested against bacteria and fungi, demonstrating effective inhibition of growth.
  • Anticancer Activity :
    • Research indicates that this compound may possess anticancer properties.
    • In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Disruption : Evidence suggests it can disrupt the normal cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that it may increase ROS levels in cells, contributing to its cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key enzymes related to proliferation
ROS GenerationIncreases oxidative stress in cells

Specific Research Findings

  • Antimicrobial Studies :
    • A study reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Mechanism :
    • In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased levels of apoptotic markers .
  • Enzyme Interaction :
    • Research indicated that the compound effectively inhibited specific kinases involved in cancer cell signaling pathways, suggesting a targeted approach for therapeutic applications .

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIGPLHROHZCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Through a solution of 3,4-difluorobenzaldehyde (25.0 g, 0.18 mol) in MeOH (500 mL) in a round bottom flask was bubbled ammonia gas for two hours at room temperature. The flask was then cooled to 0° C. and trimethylsilyl cyanide (1.3 eq., 0.23 mmol) was then added slowly. The reaction mixture was stirred for 2 hours when TLC analysis indicted that the reaction was complete (Rf=0.35, 3:2 hexane/EtOAc). Solvent was removed in vacuo and the residue was subjected to flash column chromatography on silica gel to obtain 25.0 g (81%) of amino-(3,4-difluorophenyl)-acetonitrile as a yellow syrup.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.23 mmol
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Through a solution of 3,4-difluorobenzaldehyde (25.0 g, 0.18 mol) in MeOH (500 mL) in a round bottom flask was bubbled ammonia gas for two hours at room temperature The flask was then cooled to 0° C. and trimethylsily]L cyanide (1.3 eq., 0.23 mmol) was then added slowly. The reaction mixture was stirred for 2 hours when TLC analysis indicted that the reaction was complete (Rf=0.35, 3:2 hexane/EtOAc). Solvent was removed in vacuo and the residue was subjected to flash column chromatography on silica gel to obtain 25.0 g (81%) of amino-(3,4-difluorophenyl)-acetonitrile as a yellow syrup.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.23 mmol
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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